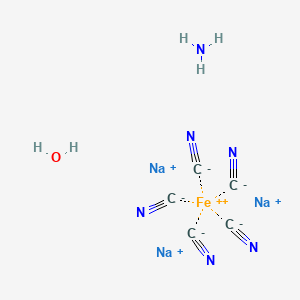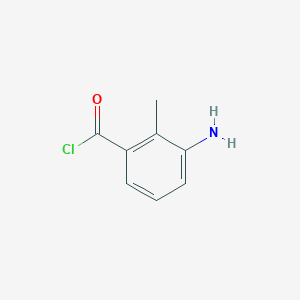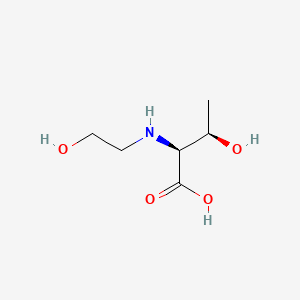
l-Threonine, n-(2-hydroxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Threonine, N-(2-hydroxyethyl)-(9ci) is a derivative of the amino acid L-Threonine This compound is characterized by the addition of a hydroxyethyl group to the nitrogen atom of L-Threonine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonine, N-(2-hydroxyethyl)-(9ci) typically involves the reaction of L-Threonine with ethylene oxide or ethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the addition of the hydroxyethyl group to the nitrogen atom of L-Threonine.
Industrial Production Methods
In industrial settings, the production of L-Threonine, N-(2-hydroxyethyl)-(9ci) is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
L-Threonine, N-(2-hydroxyethyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide, while alkylation reactions may involve alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
L-Threonine, N-(2-hydroxyethyl)-(9ci) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is used in the production of biodegradable polymers, surfactants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of L-Threonine, N-(2-hydroxyethyl)-(9ci) involves its interaction with specific molecular targets and pathways. The hydroxyethyl group enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical processes, such as enzyme activity, signal transduction, and gene expression.
Comparación Con Compuestos Similares
L-Threonine, N-(2-hydroxyethyl)-(9ci) can be compared with other similar compounds, such as:
L-Threonine: The parent compound, which lacks the hydroxyethyl group.
N-Methyl-L-Threonine: A derivative with a methyl group instead of a hydroxyethyl group.
N-Ethyl-L-Threonine: A derivative with an ethyl group instead of a hydroxyethyl group.
The uniqueness of L-Threonine, N-(2-hydroxyethyl)-(9ci) lies in its enhanced solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H13NO4 |
|---|---|
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
(2S,3R)-3-hydroxy-2-(2-hydroxyethylamino)butanoic acid |
InChI |
InChI=1S/C6H13NO4/c1-4(9)5(6(10)11)7-2-3-8/h4-5,7-9H,2-3H2,1H3,(H,10,11)/t4-,5+/m1/s1 |
Clave InChI |
PMJJVHJYZQKCEQ-UHNVWZDZSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NCCO)O |
SMILES canónico |
CC(C(C(=O)O)NCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


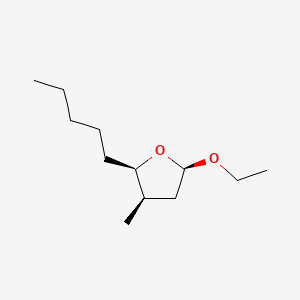
![3-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]-4-methylbenzoic acid](/img/structure/B13818518.png)
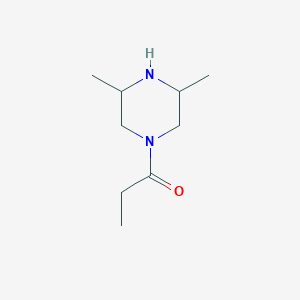
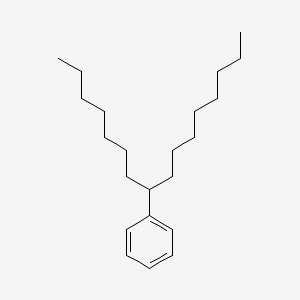



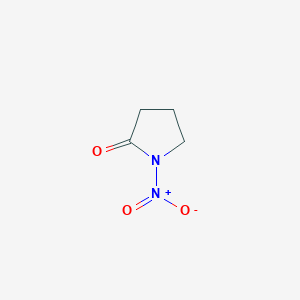
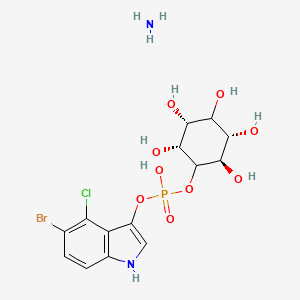
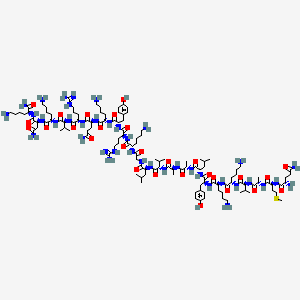
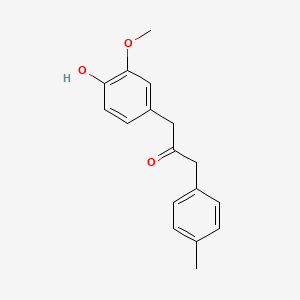
![3-[Ethyl(2-hydroxyethyl)amino]-2,5-dihydroxy-5-methylcyclopent-2-en-1-one](/img/structure/B13818574.png)
